molecular formula C11H5BrCl2N4 B565723 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 CAS No. 1246816-61-4

4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3

Cat. No. B565723
M. Wt: 346.97
InChI Key: IGZKXTGKGMPSTG-SKMPNTIBSA-N
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Patent
US08119801B2

Procedure details

To 2.11 g of 4-[(4,6-dichloro-2-pyrimidinyl)amino]benzonitrile (0.00796 mol) was added 500 ml of CHCl3 and the mixture was stirred for 30 minutes to allow the dissolution of almost all of starting compound. 1-bromo-2,5-pyrrolidinedione (0.0397 mol) was added in one portion and the reaction mixture was stirred at room temperature. After about 30 minutes, the mixture became a clear orange solution and the reaction became increasingly reddish with time. After 40 hours, TLC and HPLC/MS showed the reaction was complete. The reaction mixture was purified by flash silica gel column chromatography using CH2Cl2 as eluent. The fractions containing the desired product were isolated and the solvent evaporated. The residue was recrystallized from acetonitrile to afford 1.51 g of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile, yield 55% (intermediate 1).
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.0397 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)[N:3]=1.[Br:18]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:18][C:7]1[C:6]([Cl:8])=[N:5][C:4]([NH:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)=[N:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)NC1=CC=C(C#N)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.0397 mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the dissolution of almost all of starting compound
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature
WAIT
Type
WAIT
Details
After about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction became increasingly reddish with time
WAIT
Type
WAIT
Details
After 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by flash silica gel column chromatography
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
were isolated
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NC(=NC1Cl)NC1=CC=C(C#N)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08119801B2

Procedure details

To 2.11 g of 4-[(4,6-dichloro-2-pyrimidinyl)amino]benzonitrile (0.00796 mol) was added 500 ml of CHCl3 and the mixture was stirred for 30 minutes to allow the dissolution of almost all of starting compound. 1-bromo-2,5-pyrrolidinedione (0.0397 mol) was added in one portion and the reaction mixture was stirred at room temperature. After about 30 minutes, the mixture became a clear orange solution and the reaction became increasingly reddish with time. After 40 hours, TLC and HPLC/MS showed the reaction was complete. The reaction mixture was purified by flash silica gel column chromatography using CH2Cl2 as eluent. The fractions containing the desired product were isolated and the solvent evaporated. The residue was recrystallized from acetonitrile to afford 1.51 g of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile, yield 55% (intermediate 1).
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.0397 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)[N:3]=1.[Br:18]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:18][C:7]1[C:6]([Cl:8])=[N:5][C:4]([NH:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)=[N:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)NC1=CC=C(C#N)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.0397 mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the dissolution of almost all of starting compound
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature
WAIT
Type
WAIT
Details
After about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction became increasingly reddish with time
WAIT
Type
WAIT
Details
After 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by flash silica gel column chromatography
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
were isolated
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NC(=NC1Cl)NC1=CC=C(C#N)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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